N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a dibenzo-fused oxazepine derivative featuring a 1,4-oxazepine core substituted with methyl groups at positions 8 and 10 and an ethanesulfonamide moiety at position 2. Its structural uniqueness lies in the combination of steric hindrance from the dimethyl substituents and the polar sulfonamide group, which may influence receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-4-24(21,22)18-12-6-8-15-13(10-12)17(20)19(3)14-9-11(2)5-7-16(14)23-15/h5-10,18H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWICUNVUHXEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that integrates both oxazepine and sulfonamide functionalities. Its molecular formula is , with a molecular weight of approximately 394.4 g/mol. The presence of substituents such as dimethyl groups at positions 8 and 10 enhances its chemical properties, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
| Structure | Dibenzo[b,f][1,4]oxazepine core with sulfonamide group |
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds within this structural class have shown promise in targeting histone deacetylases (HDACs) , which are implicated in cancer progression and other disorders.
Biological Activity
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Some key findings include:
-
Anticancer Activity :
- Inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, promoting apoptosis in cancer cells.
- Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
-
Neuroactive Properties :
- The dibenzodiazepine framework may contribute to neuroactivity, with potential applications in treating neurological disorders.
-
Anti-inflammatory Effects :
- Research indicates that related compounds can modulate inflammatory pathways, suggesting potential for anti-inflammatory applications.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on HDAC Inhibition : A study demonstrated that a structurally similar compound effectively reduced tumor growth in xenograft models by inhibiting HDAC activity.
- Neuroprotective Effects : Another study found that derivatives of dibenzo[b,f][1,4]oxazepines exhibited protective effects against neurodegeneration in animal models .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular Docking Studies : These studies can predict binding affinities to target proteins.
- Cell-Based Assays : Evaluating the compound's effects on cell proliferation and apoptosis can provide insights into its therapeutic potential.
Scientific Research Applications
Medicinal Chemistry Applications
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is primarily studied for its potential as a therapeutic agent in treating various diseases. The compound's unique structure allows it to interact with biological targets effectively.
Neuropharmacology
Recent studies have indicated that this compound may act as a dopamine D2 receptor antagonist , which has implications for treating conditions such as schizophrenia and Parkinson's disease. The modulation of dopamine levels is crucial in these disorders due to the role of dopamine dysregulation in their pathophysiology .
Anticancer Activity
Research has shown that derivatives of dibenzoxazepine compounds exhibit potent anticancer properties. Specifically, this compound has demonstrated effectiveness in inhibiting angiogenesis—an essential process for tumor growth—by disrupting the vascular endothelial growth factor (VEGF) signaling pathway.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
Case Study 1: Dopamine Receptor Antagonism
A series of experiments showed that this compound effectively antagonizes dopamine D2 receptors in vitro. This activity suggests its therapeutic potential in managing dopamine-related disorders.
Case Study 2: Antigiardial Activity
Another screening study identified compounds similar to this compound with significant antigiardial activity against Giardia lamblia. This finding highlights the compound's potential in treating parasitic infections.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is critical for optimizing the efficacy of this compound. The following table summarizes key modifications and their corresponding biological activities:
| Compound Name | Modification | Biological Activity |
|---|---|---|
| BT2 | O-methyl group addition | Increased anticancer activity |
| BT3 | Amino group substitution | Enhanced neuropharmacological effects |
| BT2-MeOA | Methoxyacetamide substitution | Potent D2 receptor antagonist |
Chemical Reactions Analysis
Reaction Mechanisms
The compound belongs to the sulfonamide and oxazepine classes, enabling participation in diverse chemical reactions. Key reaction types include:
1.1 Sulfonamide Group Reactions
-
Hydrolysis : Cleavage of the sulfonamide bond under acidic or basic conditions to form sulfinic acid derivatives.
-
Alkylation : Reaction with alkylating agents (e.g., methyl iodide) to form sulfonamide alkyl derivatives.
-
Acylation : Conversion to acyl derivatives via nucleophilic acyl substitution.
1.2 Oxazepine Ring Reactions
-
Electrophilic Substitution : Potential substitution at aromatic positions due to electron-rich benzo rings.
-
Reduction : Reduction of the oxazepine lactam to form dihydro derivatives.
-
Cyclization : Participation in intramolecular cyclization reactions during synthesis.
Reaction Data Table
| Reaction Type | Conditions/Reagents | Products/Outcomes |
|---|---|---|
| Hydrolysis | HCl (aq), heat | Sulfinic acid derivatives |
| Alkylation | CH3I, K2CO3 (DMF) | Alkylated sulfonamides |
| Acylation | Acyl chloride, pyridine | Acylated sulfonamides |
| Reduction | LiAlH4 (THF) | Dihydro-oxazepine derivatives |
| Electrophilic Substitution | HNO3/H2SO4 | Nitro-substituted aromatic derivatives |
Note: Specific reaction data for ethanesulfonamide derivatives are inferred from sulfonamide/oxazepine literature.
Synthetic Pathways
The compound is synthesized via multi-step reactions involving:
-
Formation of the oxazepine core : Through cyclization of benzodiazepine precursors.
-
Sulfonamide substitution : Introducing the ethanesulfonamide group via nucleophilic substitution with ethanesulfonyl chloride.
-
Functional group optimization : Post-synthesis modifications (e.g., alkylation, acylation) to enhance stability or bioactivity.
Analytical Characterization
Key analytical methods to monitor reactions include:
-
NMR spectroscopy : Tracking structural changes in aromatic regions and sulfonamide groups.
-
Mass spectrometry : Confirming molecular weight (expected ~360 g/mol for ethanesulfonamide derivatives) .
-
IR spectroscopy : Identifying functional groups (e.g., C=O stretch for oxazepine lactam).
Biological Implications
While specific reaction data for this compound is limited, related sulfonamide-oxazepines exhibit:
-
Enzyme inhibition : Potential interference with metabolic enzymes via sulfonamide group interactions.
-
Protein binding : Modulation of neurotransmitter systems through oxazepine ring interactions.
Comparison with Similar Compounds
Structural Variations in the Dibenzo-Fused Core
Oxazepine vs. Thiazepine Derivatives
The replacement of oxygen with sulfur in the seven-membered ring (e.g., dibenzo[b,f][1,4]thiazepines) significantly alters electronic properties and metabolic stability. For instance:
- N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide : The oxazepine core with a trifluoromethylbenzamide group demonstrates higher polarity, favoring aqueous solubility but possibly limiting CNS bioavailability .
Substituent Effects on the Oxazepine/Thiazepine Ring
- Methyl vs. Ethyl Groups : The target compound’s 8,10-dimethyl configuration introduces greater steric hindrance than analogs like 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-oxide (11) . This may reduce off-target interactions but could also lower binding affinity to target receptors .
- Sulfonamide vs.
Example :
- N-(4-Bromobenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(R)-oxide ((R)-62) : Synthesized via chiral HPLC separation, highlighting the importance of stereochemical control in bioactive analogs .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- D2 Dopamine Receptor Antagonists: Thiazepine derivatives like 10-ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (25) show nanomolar affinity (Ki < 50 nM) due to sulfonyl groups enhancing hydrogen bonding .
Solubility and Bioavailability
- Ethanesulfonamide Derivatives : Exhibit moderate solubility (e.g., logP ~2.5–3.5) compared to carboxamides (logP ~3.5–4.5) .
- Trifluoromethyl Substitutions : Increase metabolic resistance but may elevate toxicity risks .
Analytical Characterization
Q & A
Q. What are the standard synthetic routes for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide?
Methodological Answer: Synthesis typically involves multi-step organic reactions. The benzoxazepin core is constructed via cyclization of substituted anthranilic acid derivatives or coupling reactions using catalysts like Cu(OAc)₂. The ethanesulfonamide group is introduced via nucleophilic substitution or coupling with sulfonyl chlorides. Purification often employs column chromatography (silica gel) or recrystallization from ethanol/DMF mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) confirms structural integrity, particularly the oxazepin ring conformation and sulfonamide substitution. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl, sulfonamide). X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
Methodological Answer: Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (DCM, THF) via gravimetric analysis. Stability studies involve HPLC monitoring under varying pH, temperature, and light exposure. Accelerated degradation experiments (e.g., 40°C/75% humidity) predict shelf-life .
Q. What analytical methods ensure purity for pharmacological assays?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection quantifies purity (>95% threshold). Elemental analysis (C, H, N, S) confirms stoichiometry. Thermal gravimetric analysis (TGA) detects solvent residues or decomposition .
Q. What is the role of the ethanesulfonamide group in modulating bioactivity?
Methodological Answer: The sulfonamide moiety enhances hydrogen-bonding interactions with target proteins (e.g., enzymes or receptors). Its electron-withdrawing properties may stabilize transition states in inhibition mechanisms. Comparative studies with non-sulfonamide analogs clarify its contribution to potency .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) simulates binding to target proteins (e.g., kinases), while Molecular Dynamics (MD) assesses conformational stability in biological environments. QSAR models correlate structural features (e.g., substituent electronegativity) with activity .
Q. How should researchers address contradictions in pharmacological data across studies?
Methodological Answer: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols). Perform meta-analyses to identify confounding variables (e.g., solvent effects, impurity profiles). Validate target engagement via biophysical methods (SPR, ITC) or in silico binding affinity comparisons .
Q. What strategies optimize the design of analogs with improved selectivity or potency?
Methodological Answer: Structure-Activity Relationship (SAR) studies systematically vary substituents on the oxazepin ring and sulfonamide group. High-throughput screening identifies "hotspots" for modification. Metabolite profiling (LC-MS) guides stability enhancements, while crystallography reveals binding site steric constraints .
Q. How can mechanistic studies elucidate the compound’s mode of action?
Methodological Answer: Kinetic assays (e.g., enzyme inhibition IC₅₀ determinations) differentiate competitive vs. non-competitive mechanisms. Isotopic labeling (e.g., ¹⁴C) tracks metabolic pathways. Knockout cell lines or CRISPR-edited models confirm target specificity .
Q. What methodologies evaluate synergistic effects in combination therapies?
Methodological Answer: Checkerboard assays (e.g., fractional inhibitory concentration index) quantify synergy with antibiotics or anticancer agents. Transcriptomic profiling (RNA-seq) identifies pathway crosstalk. Dose-response matrices model additive vs. synergistic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
